An In-depth Technical Guide to 4-(4-Bromo-3,5-dimethoxyphenyl)thiazole: Synthesis, Physicochemical Properties, and Potential Applications
An In-depth Technical Guide to 4-(4-Bromo-3,5-dimethoxyphenyl)thiazole: Synthesis, Physicochemical Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound 4-(4-Bromo-3,5-dimethoxyphenyl)thiazole is a subject of growing interest within the drug discovery landscape. Its unique substitution pattern—a brominated and dimethoxylated phenyl ring attached to a thiazole core—suggests potential for novel pharmacological activities. The bromine atom provides a handle for further synthetic modification, such as cross-coupling reactions, while the dimethoxy groups can influence the molecule's conformation and metabolic stability. This guide offers a comprehensive overview of the synthesis, predicted physicochemical properties, and potential therapeutic applications of this promising heterocyclic compound.
Synthesis of 4-(4-Bromo-3,5-dimethoxyphenyl)thiazole
The most probable and efficient synthetic route to 4-(4-Bromo-3,5-dimethoxyphenyl)thiazole is the Hantzsch thiazole synthesis.[3] This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide.[4] The reaction is favored for its simplicity, high yields, and the stability of the resulting aromatic thiazole products.[1]
Synthetic Pathway
The synthesis would proceed via the reaction of 2-bromo-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-one with thioformamide.
Caption: Synthetic route to 4-(4-Bromo-3,5-dimethoxyphenyl)thiazole.
Plausible Reaction Mechanism
The mechanism for the Hantzsch thiazole synthesis is a well-established multi-step process:[1][5]
-
Nucleophilic Attack: The sulfur atom of the thioformamide acts as a nucleophile, attacking the α-carbon of the 2-bromo-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-one in an SN2 reaction, displacing the bromide ion.[5]
-
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.[1]
-
Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[1]
Physicochemical Properties
| Property | Predicted Value/Range | Rationale/Comparison |
| Molecular Formula | C11H10BrNO2S | Based on the chemical structure. |
| Molecular Weight | 316.18 g/mol | Calculated from the molecular formula. |
| Melting Point | 150-180 °C | Solid at room temperature, typical for similar aromatic compounds. |
| Boiling Point | > 300 °C | High boiling point expected due to molecular weight and polarity. |
| Appearance | White to off-white crystalline solid | Common appearance for purified organic compounds of this nature. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | The aromatic rings and bromo-substituent contribute to hydrophobicity, while the nitrogen and sulfur atoms and methoxy groups provide some polarity. |
| logP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | The presence of the halogen and aromatic rings increases lipophilicity.[9] |
| pKa | 2.0 - 3.0 (for the thiazolium ion) | Thiazole is a weak base; the electron-withdrawing nature of the substituted phenyl ring is expected to decrease the basicity of the thiazole nitrogen. |
Spectroscopic Data Analysis (Predicted)
While specific spectra for 4-(4-Bromo-3,5-dimethoxyphenyl)thiazole are not published, the expected NMR and mass spectrometry data can be inferred from the known spectra of related compounds and general principles.[10][11]
-
1H NMR:
-
A singlet for the C5-H of the thiazole ring, likely in the range of 7.0-8.0 ppm.
-
A singlet for the two equivalent aromatic protons on the phenyl ring.
-
A singlet for the six equivalent protons of the two methoxy groups.
-
-
13C NMR:
-
Distinct signals for the carbons of the thiazole ring.
-
Signals for the substituted phenyl ring, including the carbon attached to the bromine and the carbons of the methoxy groups.
-
-
Mass Spectrometry (MS):
-
A molecular ion peak (M+) corresponding to the molecular weight of the compound.
-
A characteristic isotopic pattern for the bromine atom (M+ and M+2 peaks of nearly equal intensity).
-
Experimental Protocols for Physicochemical Property Determination
For researchers aiming to experimentally determine the physicochemical properties of 4-(4-Bromo-3,5-dimethoxyphenyl)thiazole, the following standard protocols are recommended.[12]
Determination of Octanol-Water Partition Coefficient (logP)
The shake-flask method is a classical and reliable technique for determining logP.[9]
Caption: Workflow for logP determination via the shake-flask method.
Determination of Aqueous Solubility
The equilibrium solubility method is a standard approach.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of water in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to remove undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the clear aqueous phase using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Potential Applications in Drug Discovery
Thiazole derivatives are known to exhibit a wide range of biological activities, and 4-(4-Bromo-3,5-dimethoxyphenyl)thiazole represents a promising scaffold for the development of novel therapeutic agents.
-
Anticancer Activity: Many thiazole-containing compounds have demonstrated potent anticancer properties.[2][13] The 3,5-dimethoxyphenyl substitution, in particular, has been associated with antitubulin activity in other molecular scaffolds.[14] The brominated phenyl ring also offers a site for further chemical modification to optimize anticancer efficacy through structure-activity relationship (SAR) studies.[1]
-
Antimicrobial Activity: The thiazole ring is a common feature in many antimicrobial agents.[15] The unique electronic and steric properties conferred by the bromo- and dimethoxy-substituents could lead to novel interactions with microbial targets.
-
Kinase Inhibition: The thiazole scaffold can be found in several kinase inhibitors. The potential for 4-(4-Bromo-3,5-dimethoxyphenyl)thiazole to act as a kinase inhibitor warrants investigation, given the importance of kinases as drug targets in various diseases.[16]
Conclusion
While direct experimental data on 4-(4-Bromo-3,5-dimethoxyphenyl)thiazole is limited, this guide provides a robust framework for its synthesis, predicted physicochemical properties, and potential applications based on established chemical principles and data from analogous structures. The Hantzsch synthesis offers a reliable route to this compound, and its predicted properties suggest it is a viable candidate for further investigation in drug discovery programs. The presented experimental protocols provide a clear path for the empirical determination of its key physicochemical characteristics. The structural features of 4-(4-Bromo-3,5-dimethoxyphenyl)thiazole make it a compelling starting point for the development of new anticancer, antimicrobial, and other therapeutic agents.
References
-
Hantzsch Thiazole Synthesis Mechanism. Scribd.
-
Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. Benchchem.
-
Hantzsch Thiazole Synthesis. Chem Help Asap.
-
Hantzsch Thiazole Synthesis. SynArchive.
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC.
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications.
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.
-
Suzuki reaction. Wikipedia.
-
Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications.
-
Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC.
-
Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. Oriental Journal of Chemistry.
-
Supplementary Information. Beilstein Journals.
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC.
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PMC.
-
4-BR-3,5-Dma. PubChem.
-
Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. ACS Publications.
-
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI.
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.
-
4-Bromo-3,5-dimethoxyphenol. PubChem.
-
Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. ACS Publications.
-
(PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate.
-
Physicochemical Properties. The Handbook of Medicinal Chemistry.
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
-
Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC.
-
An In-depth Technical Guide to 4-(Methoxymethyl)thiazole: Chemical Properties and Reactivity. Benchchem.
-
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. MDPI.
-
New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. MDPI.
-
Thiazole(288-47-1) 1H NMR spectrum. ChemicalBook.
-
4-bromo-3,5-dimethoxy-1,2-thiazole. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. scribd.com [scribd.com]
- 6. orientjchem.org [orientjchem.org]
- 7. 4-Bromo-3,5-dimethoxyphenol | C8H9BrO3 | CID 14339099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | MDPI [mdpi.com]
- 9. books.rsc.org [books.rsc.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 12. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
